molecular formula C18H24N4O4S B2988291 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one CAS No. 1903011-57-3

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2988291
CAS No.: 1903011-57-3
M. Wt: 392.47
InChI Key: XEGNJZNZFFVGQP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an imidazole ring, a diazepane ring, a sulfonyl group, and a phenoxy group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleic acid bases adenine and guanine . Diazepane is a seven-membered ring with two nitrogen atoms, and it’s often found in pharmaceuticals due to its ability to bind to various biological targets . The sulfonyl group is a common functional group in organic chemistry, known for its stability and ability to act as a leaving group in certain reactions . The phenoxy group is a phenol ether, which can contribute to the overall polarity and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and diazepane rings would contribute to the rigidity of the molecule, while the sulfonyl and phenoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an imidazole ring might make the compound somewhat polar, affecting its solubility in different solvents . The diazepane ring could potentially make the compound more lipophilic, influencing its distribution in the body if it’s used as a drug .

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Diazotransfer Reagents

    Compounds with imidazole-sulfonyl motifs, similar to the queried compound, have been utilized as efficient diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride, for example, is reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds, highlighting its utility in synthetic chemistry for the introduction of nitrogen functionalities (Goddard-Borger & Stick, 2007).

  • Condensation Reactions

    The presence of sulfonic acid imidazolium chloride in some reactions, as an ionic liquid and catalyst, facilitates one-pot, three-component condensations. This capability to catalyze condensation reactions without solvents underscores the potential of compounds with related structures in organic synthesis (Moosavi‐Zare, Zolfigol, & Daraei, 2014).

Biological Activity

  • Antimicrobial Applications

    The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporating a sulfamoyl moiety have shown promising antimicrobial properties. This suggests that compounds with the sulfamoyl group, akin to the queried chemical, may hold potential as antimicrobial agents (Darwish et al., 2014).

  • Drug Development

    Sulfamates, bearing structural resemblance to the queried compound, are highlighted for their significance in medicinal chemistry and drug development, particularly for their stability and reactivity, enabling their incorporation into complex molecules (Reuillon et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The imidazole ring, in particular, is known to interact with various biological targets .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a pharmaceutical, further studies might be needed to determine its efficacy and safety in humans. If it’s a chemical intermediate, researchers might explore more efficient synthesis methods or new reactions it can participate in .

Properties

IUPAC Name

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-20(2)14-19-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGNJZNZFFVGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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